3-(4-Pyrrolidin-1-ylphenyl)prop-2-enoic acid
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Overview
Description
3-(4-Pyrrolidin-1-ylphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a pyrrolidine ring attached to a phenyl group, which is further connected to a prop-2-enoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Pyrrolidin-1-ylphenyl)prop-2-enoic acid typically involves the reaction of 4-bromobenzaldehyde with pyrrolidine to form 4-(pyrrolidin-1-yl)benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid in the presence of a base, such as piperidine, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(4-Pyrrolidin-1-ylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-Pyrrolidin-1-ylphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Pyrrolidin-1-ylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Acrylic acid: Shares the prop-2-enoic acid moiety but lacks the pyrrolidine and phenyl groups.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents on the phenyl group.
Uniqueness
3-(4-Pyrrolidin-1-ylphenyl)prop-2-enoic acid is unique due to the combination of the pyrrolidine ring and the prop-2-enoic acid moiety, which imparts specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
3-(4-pyrrolidin-1-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H15NO2/c15-13(16)8-5-11-3-6-12(7-4-11)14-9-1-2-10-14/h3-8H,1-2,9-10H2,(H,15,16) |
InChI Key |
JPWVQUNJAKZADY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C=CC(=O)O |
Origin of Product |
United States |
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